molecular formula C26H30N2OS B2599811 4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether CAS No. 551921-45-0

4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether

Cat. No.: B2599811
CAS No.: 551921-45-0
M. Wt: 418.6
InChI Key: CXQTVMYQADZXRM-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether is an organic compound with a complex structure that includes a quinazoline core, a tert-butylphenyl group, and a methylbenzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the Methylbenzylsulfanyl Moiety: This can be done through a nucleophilic substitution reaction, where a suitable sulfanyl precursor reacts with the quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield a dihydroquinazoline derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The overall effect depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)phenyl 2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether
  • 4-(Tert-butyl)phenyl 2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether

Uniqueness

4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether is unique due to the specific combination of its substituents, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to similar compounds.

Biological Activity

4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether (CAS No. 551921-45-0) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2OSC_{26}H_{30}N_{2}OS, with a notable structure that includes a quinazoline core. The presence of the tert-butyl and methylbenzyl groups contributes to its unique properties and biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds with quinazoline derivatives have shown significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Cholinesterase Inhibition : Some studies suggest that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial targets.

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary table of its potential biological activities based on available data:

Biological Activity Assay Type IC50 Value (µM) Reference
AntioxidantABTS12.5
AChE InhibitionEnzyme Assay1.90
BChE InhibitionEnzyme Assay0.084
AntimicrobialDisk DiffusionNot Determined

Case Studies

  • Neuroprotective Effects : A study investigated the effects of related compounds on neuroprotection in astrocytes against amyloid-beta toxicity. The results indicated that these compounds could reduce inflammatory markers and oxidative damage in neuronal cells, suggesting a protective role against neurodegeneration .
  • Inhibition of Enzymatic Activity : In vitro studies demonstrated that compounds structurally similar to this compound exhibited significant inhibition of AChE and BChE. This suggests potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Antioxidant Studies : Compounds with similar scaffolds were tested for their ability to scavenge free radicals. The antioxidant activity was measured using various assays such as DPPH and FRAP, showing promising results in reducing oxidative stress .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2OS/c1-18-9-11-19(12-10-18)17-30-25-27-23-8-6-5-7-22(23)24(28-25)29-21-15-13-20(14-16-21)26(2,3)4/h9-16H,5-8,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQTVMYQADZXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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